Human Menopausal Gonadotrophin (hMG) is a purified preparation of gonadotropins extracted from the urine of postmenopausal women. [] It primarily consists of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] hMG is classified as a gonadotropin, a type of hormone that plays a crucial role in regulating gonadal function in both males and females. [] In scientific research, hMG serves as a valuable tool for studying reproductive physiology, investigating the mechanisms of ovulation induction, and developing assisted reproductive technologies.
Human menopausal gonadotrophin is extracted from the urine of postmenopausal women. The extraction process involves collecting large volumes of urine, which is then purified to isolate the gonadotrophins. Historically, this method has evolved from crude extraction techniques to more refined processes that ensure higher purity and efficacy of the final product .
Human menopausal gonadotrophin falls under the category of glycoprotein hormones. It is classified based on its biological activity and source, primarily as a natural product used in fertility treatments. The compound contains a 1:1 ratio of follicle-stimulating hormone to luteinizing hormone, making it distinct from other gonadotropins that may have varying ratios or additional components .
The synthesis of human menopausal gonadotrophin involves several steps:
These methods have been refined over time to improve yield and reduce the presence of non-gonadotropin proteins, ensuring a more consistent product for clinical use.
Human menopausal gonadotrophin is a glycoprotein with a complex molecular structure characterized by:
This structural complexity allows human menopausal gonadotrophin to exert its physiological effects effectively.
The primary chemical reactions involving human menopausal gonadotrophin include:
These reactions are essential for its role in reproductive physiology.
The mechanism of action of human menopausal gonadotrophin involves:
Quantitative data indicate that administering human menopausal gonadotrophin can significantly increase serum estradiol levels during ovarian stimulation protocols.
These properties are critical for ensuring effective clinical application during fertility treatments.
Human menopausal gonadotrophin is widely used in various scientific and medical applications:
The therapeutic application of gonadotropins began in 1931 with the commercial launch of a human chorionic gonadotropin (hCG) extract, though its utility was limited by inconsistent bioactivity measurements using animal-based units (mouse/rat). Standardization emerged in 1939 when the League of Nations established the International Unit (IU), defining 1 IU hCG as the activity in 0.1 mg of a pooled reference preparation [1]. This breakthrough enabled reproducible purification of hCG from pregnant women’s urine, yielding preparations with bioactivity up to 8,500 IU/mL [1] [4].
Parallel efforts focused on pituitary-derived hormones. Animal gonadotropin extracts (swine, sheep, pregnant mare serum) were initially used in the "two-step protocol" (1941): ovarian stimulation with animal gonadotropins followed by hCG-triggered ovulation. However, immune recognition in humans curtailed their long-term efficacy [1] [4]. This impasse shifted attention to human sources. Cadaveric pituitary gonadotropins, pioneered by Gemzell in 1958, achieved ovulation induction but carried risks of Creutzfeldt-Jakob disease, leading to market withdrawal in the 1980s [1] [7].
Human menopausal gonadotropin (hMG), extracted from postmenopausal urine, emerged as a pivotal alternative. The first clinical-grade hMG was developed in 1949 by Donini and Montezemolo, with commercial availability (Pergonal®) in Italy by 1950 [7]. Early hMG contained undefined proportions of FSH and luteinizing hormone (LH) activity, alongside urinary protein contaminants. Standardization was revolutionized in 1959 when Serono’s Pergonal 23 (with a 1:1 FSH:LH ratio) became the International Reference Preparation (IRP), enabling reliable bioactivity measurements [1] [4]. The 1972 WHO standardization further solidified IU definitions for FSH and LH based on the IRP [1].
Table 1: Key Milestones in Early Urinary Gonadotropin Development
Year | Development | Significance |
---|---|---|
1931 | First commercial hCG extract (Organon) | Limited utility due to non-standardized bioactivity |
1939 | League of Nations establishes hCG IU standard | Enabled reproducible purification of urinary hCG |
1949 | First clinical hMG preparation (Donini & Montezemolo) | Laid foundation for urinary-derived gonadotropin therapy |
1950 | Commercial hMG (Pergonal®) registered in Italy | First standardized gonadotropin for anovulation treatment |
1959 | Pergonal 23 adopted as IRP for hMG | Unified FSH/LH bioactivity measurements globally |
1972 | WHO defines FSH/LH IUs based on IRP | Cemented pharmacological consistency in gonadotropin formulations |
Initial hMG preparations (e.g., Pergonal 75) contained 75 IU FSH and 75 IU LH but were burdened by >95% unidentified urinary proteins, necessitating intramuscular injections due to large volumes and causing local reactions [1] [4]. Purification advances in the 1980s–1990s addressed these limitations:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: